
Propargyl alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl alpha-D-galactopyranoside is a compound used in the biomedical industry . It has a unique transglycosylation potential of extracellular α-D-galactosidase from Talaromyces flavus . It is used in studying diverse maladies, encompassing malignancies and inflammatory afflictions . The molecular formula of Propargyl alpha-D-galactopyranoside is C9H14O6 .
Synthesis Analysis
The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Molecular Structure Analysis
Propargyl alpha-D-galactopyranoside contains a total of 29 bond(s); 15 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 1 six-membered ring(s), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .
Chemical Reactions Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Physical And Chemical Properties Analysis
The molecular weight of Propargyl alpha-D-galactopyranoside is 218.20 .
Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
Propargyl alpha-D-galactopyranoside can be used as a precursor in the synthesis of novel galactopyranoside esters. These esters have shown promising results in in vitro antimicrobial evaluation , particularly against fungal pathogens . The molecular docking studies of these esters with sterol 14α-demethylase from Aspergillus fumigatus support their potential as antifungal agents .
Antiviral Drug Development
The same galactopyranoside esters derived from Propargyl alpha-D-galactopyranoside have also demonstrated binding energy with the SARS-CoV-2 main protease, indicating potential applications in antiviral drug development . This suggests that these compounds could be further explored as therapeutic agents against viral infections.
Synthetic Intermediates and Building Blocks
The propargyl group is highly versatile and its introduction into molecules like alpha-D-galactopyranoside opens up new synthetic pathways. Propargyl alpha-D-galactopyranoside can serve as a synthetic intermediate or building block for more complex chemical structures, which can be used in various fields of organic chemistry .
Development of New Materials
Chemists and synthetic organic researchers can leverage the unique properties of Propargyl alpha-D-galactopyranoside to explore novel synthetic pathways. This can lead to the development of new materials with potential applications in various industries .
Enzyme Inhibition Studies
Propargyl alpha-D-galactopyranoside may be used in biochemical studies to investigate the inhibition of enzymes. For example, it could be used to study the inhibition of beta-galactosidases, which are enzymes that catalyze the hydrolysis of beta-galactosides .
Pharmaceutical Research
In pharmaceutical research, Propargyl alpha-D-galactopyranoside can be used to synthesize compounds with potential drug-like properties. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these compounds can be studied to evaluate their suitability as drug candidates .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6+,7+,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-NXRLNHOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl alpha-D-galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



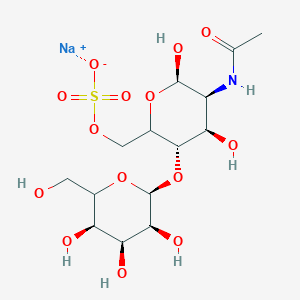
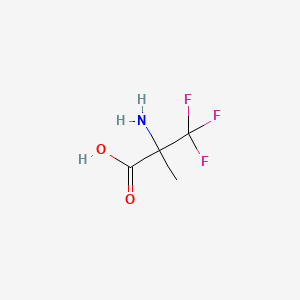
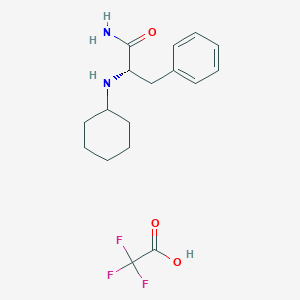
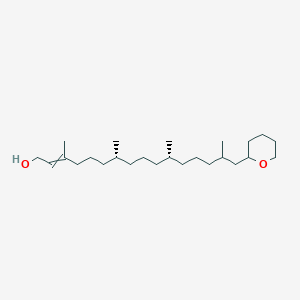
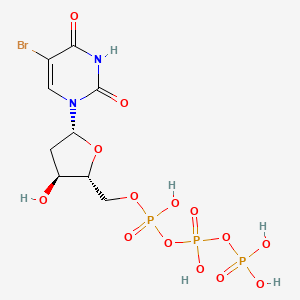
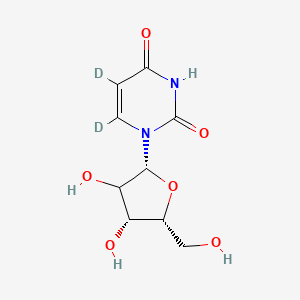
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)